molecular formula C20H16N2O2 B181065 N,N'-Diphenylterephthalamide CAS No. 7154-31-6

N,N'-Diphenylterephthalamide

Cat. No. B181065
CAS No.: 7154-31-6
M. Wt: 316.4 g/mol
InChI Key: MXHDSBYJGVZESK-UHFFFAOYSA-N
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Patent
US05266661

Procedure details

N,N'-diphenylterephthalamide (Structure I) is synthesized from aniline and terephthaloyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. Terephthaloyl chloride (87.2 grams, 0.43 moles) is first added to a stirred, 2-liter reaction flask containing one liter of acetone. After the terephthaloyl chloride has dissolved, aniline (80.0 grams, 0.86 moles) is added dropwise using an addition funnel over a 30 minute period. During the course of this addition, a white precipitate is formed. A 200 ml aqueous solution of NaOH (34.3 grams, 0.86 moles) is then added, also using an addition funnel, over a 30 minute period. The reaction temperature during both the aniline and NAOH addition is maintained below 35° C. by blowing air onto the outside of the reaction flask. After the NAOH addition, the reaction mixture is stirred for three hours and then vacuum filtered (filtrate pH=7). The filter cake obtained is washed with 400 ml of acetone and then added to one liter of deionized water, stirred for 15 minutes and filtered. This filter cake is washed with 500 ml of acetone and then dried in a 105° C. vacuum oven to a constant weight. This final product (114.4 grams, yield=84.2%) exhibited a sharp melting endotherm by differential scanning calorimetry (DSC) at 346° C. Also Fourier transform infrared (FTIR) analysis showed the following absorbances which are indicative of the structure for the final product: 3329 cm-1 (N-H stretch), 1528 cm-1 (Amide II band) and 1650 cm--1 (Amide I band). ##STR9##
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
87.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
80 g
Type
reactant
Reaction Step Seven
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
34.3 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
84.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1.Cl.[OH-].[Na+]>CC(C)=O>[C:2]1([NH:1][C:8](=[O:18])[C:9]2[CH:17]=[CH:16][C:12]([C:13]([NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[O:14])=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
87.2 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Seven
Name
Quantity
80 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Eight
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
34.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as a reaction media
CUSTOM
Type
CUSTOM
Details
over a 30 minute
Duration
30 min
ADDITION
Type
ADDITION
Details
During the course of this addition
CUSTOM
Type
CUSTOM
Details
a white precipitate is formed
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 35° C.
ADDITION
Type
ADDITION
Details
After the NAOH addition
FILTRATION
Type
FILTRATION
Details
vacuum filtered (filtrate pH=7)
CUSTOM
Type
CUSTOM
Details
The filter cake obtained
WASH
Type
WASH
Details
is washed with 400 ml of acetone
ADDITION
Type
ADDITION
Details
added to one liter of deionized water
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
This filter cake is washed with 500 ml of acetone
CUSTOM
Type
CUSTOM
Details
dried in a 105° C. vacuum oven to a constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 114.4 g
YIELD: PERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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